molecular formula C20H17ClN4O3S B14923146 N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B14923146
M. Wt: 428.9 g/mol
InChI Key: QPMOZBKJMZHMJW-SSDVNMTOSA-N
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Description

N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a combination of furan, triazole, and chloromethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloromethylphenoxy group: This step involves the reaction of a chloromethylphenol derivative with the furan ring, often using a base such as sodium hydroxide.

    Formation of the triazole ring: This can be accomplished through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic conditions.

    Final coupling reaction: The final step involves the coupling of the furan and triazole intermediates under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chloromethyl group.

Scientific Research Applications

N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to its combination of furan, triazole, and chloromethylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17ClN4O3S

Molecular Weight

428.9 g/mol

IUPAC Name

(E)-1-[5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl]-N-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C20H17ClN4O3S/c1-13-16(21)5-3-6-17(13)27-12-15-9-8-14(28-15)11-22-25-19(18-7-4-10-26-18)23-24-20(25)29-2/h3-11H,12H2,1-2H3/b22-11+

InChI Key

QPMOZBKJMZHMJW-SSDVNMTOSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)/C=N/N3C(=NN=C3SC)C4=CC=CO4

Canonical SMILES

CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)C=NN3C(=NN=C3SC)C4=CC=CO4

Origin of Product

United States

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